molecular formula C18H14NaO3PS B1371545 Sodium 4-(diphenylphosphino)benzenesulfonate CAS No. 5952-62-5

Sodium 4-(diphenylphosphino)benzenesulfonate

Cat. No. B1371545
CAS RN: 5952-62-5
M. Wt: 364.3 g/mol
InChI Key: FECLFAPMMNLAPS-UHFFFAOYSA-M
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Description

Sodium 4-(diphenylphosphino)benzenesulfonate, also known as SPhos-Na, is an organosulfur compound with the formula C12H10NaO2PS. It has a molecular weight of 364.33 and a molecular formula of C18H14NaO3PS . It is commonly used as a ligand in homogeneous catalysis, particularly in the synthesis of pharmaceuticals and fine chemicals.


Molecular Structure Analysis

The molecular structure of Sodium 4-(diphenylphosphino)benzenesulfonate can be represented by the SMILES string: C1=CC=C (C=C1)P (C2=CC=CC=C2)C3=CC=C (C=C3)S (=O) (=O) [O-]. [Na+] . This indicates that the molecule consists of a benzenesulfonate group, a diphenylphosphino group, and a sodium ion.

Scientific Research Applications

High-Pressure Studies in Host-Guest Interactions

Sodium 4-(diphenylphosphino)benzenesulfonate has been utilized in high-pressure studies for understanding inclusion phenomena with α-cyclodextrins. These studies, focusing on the complex formation and thermodynamics of host-guest interactions, provide valuable insights into the behavior of such compounds under varying pressure conditions (Abou-Hamdan et al., 2000).

Surface Activity and Micelle Formation

Research on the adsorption phenomena and micellization of sodium 4-(diphenylphosphino)benzenesulfonate derivatives has been conducted. These studies are crucial for understanding the surfactant properties, which have applications in various industrial and research settings (Kozlecki, Sokolowski, & Wilk, 1997).

Photolabile Detergent Synthesis

Innovative approaches in the synthesis of photolabile detergents using sodium 4-(diphenylphosphino)benzenesulfonate have been explored. This research offers potential applications in the isolation and characterization of proteins, providing a method to solubilize proteins for molecular weight and subunit composition analysis (Epstein et al., 1982).

Aggregation Behavior in Aqueous Solutions

Studies on the critical micelle concentration (CMC) and aggregation behavior of sodium 4-(diphenylphosphino)benzenesulfonate in aqueous solutions have been conducted. These findings are significant for understanding the properties of this compound in solution, which has implications for its use in various scientific and industrial applications (Alami et al., 1992).

Ligand Binding to Proteins

Research on the binding of sodium 4-(diphenylphosphino)benzenesulfonate derivatives to proteins like hen egg white lysozyme has been investigated. This kind of study is crucial for understanding protein-ligand interactions, which has broad implications in biochemistry and pharmaceutical research (Murakami & Tsurufuji, 1998).

Catalytic Carbonylation of Ethylene

The use of sodium 4-(diphenylphosphino)benzenesulfonate in catalytic systems for the synthesis of propionic acid and ethylene-carbon monoxide copolymers has been studied. This research contributes significantly to the field of catalysis and industrial chemical production (Chepaikin et al., 1994).

Safety and Hazards

Sodium 4-(diphenylphosphino)benzenesulfonate is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the sources I have access to.

properties

IUPAC Name

sodium;4-diphenylphosphanylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECLFAPMMNLAPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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